molecular formula C16H21NO B3830543 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropanenitrile

3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropanenitrile

Cat. No. B3830543
M. Wt: 243.34 g/mol
InChI Key: CXUZVNXBMDSHBB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for “3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropanenitrile” is not available in the sources I have access to .


Chemical Reactions Analysis

The analysis of chemical reactions involves understanding how a compound reacts with others. Unfortunately, specific information about the chemical reactions involving “this compound” is not available in the sources I have access to .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, specific physical and chemical properties for “this compound” are not available in the sources I have access to .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts at the molecular level. Unfortunately, specific information about the mechanism of action of “3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropanenitrile” is not available in the sources I have access to .

Safety and Hazards

Information about the safety and hazards of a compound is important for handling and storage. Unfortunately, specific safety and hazard information for “3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropanenitrile” is not available in the sources I have access to .

Future Directions

The future directions for research on a compound can include potential applications or further studies to understand its properties. Unfortunately, specific future directions for “3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropanenitrile” are not available in the sources I have access to .

properties

IUPAC Name

3-(2,2-dimethyloxan-4-yl)-3-phenylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-16(2)12-14(9-11-18-16)15(8-10-17)13-6-4-3-5-7-13/h3-7,14-15H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUZVNXBMDSHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C(CC#N)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropanenitrile
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3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropanenitrile
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3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropanenitrile
Reactant of Route 5
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropanenitrile
Reactant of Route 6
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3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropanenitrile

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